N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoroethyl group attached to a piperidin-4-yl moiety and a benzothiazole-6-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the piperidin-4-yl core. This core is then functionalized with the trifluoroethyl group, followed by the introduction of the benzothiazole-6-carboxamide moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has shown potential as a bioactive molecule
Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1H-indole-3-carboxamide
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-2-methyl-1H-indole-3-carboxamide
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Uniqueness: N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide stands out due to its unique benzothiazole core, which imparts distinct chemical and biological properties compared to other similar compounds. Its trifluoroethyl group enhances its stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c16-15(17,18)8-21-5-3-11(4-6-21)20-14(22)10-1-2-12-13(7-10)23-9-19-12/h1-2,7,9,11H,3-6,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFNOGHHTKECAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.